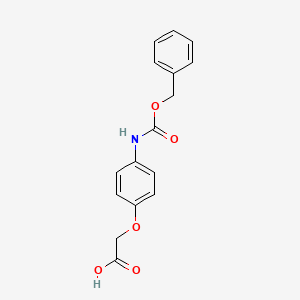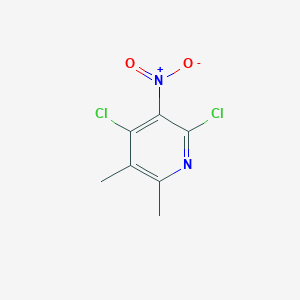
2,4-Dichloro-5,6-dimethyl-3-nitropyridine
Overview
Description
2,4-Dichloro-5,6-dimethyl-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of two chlorine atoms, two methyl groups, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-5,6-dimethylpyridine. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Substitution: Organoboron, -zinc, and -magnesium reagents under mild conditions.
Major Products Formed
Reduction: Formation of 2,4-dichloro-5,6-dimethyl-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5,6-dimethyl-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-nitropyridine: Similar structure but lacks the methyl groups.
2,4-Dichloro-5,6-dimethylpyridine: Similar structure but lacks the nitro group.
3-Nitropyridine: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups allows for a wide range of chemical transformations and biological activities .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
2,4-dichloro-5,6-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(2)10-7(9)6(5(3)8)11(12)13/h1-2H3 |
InChI Key |
CEGLXJGCOGYSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1Cl)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
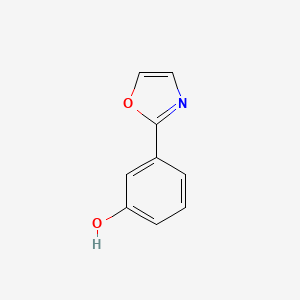
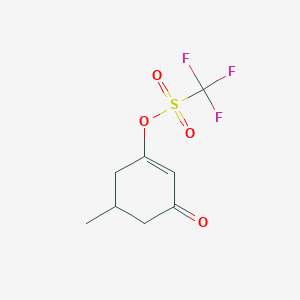
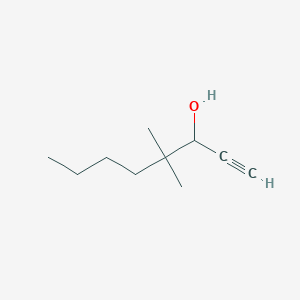
![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)
![1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)
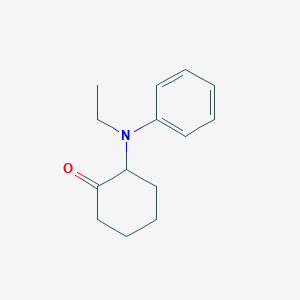
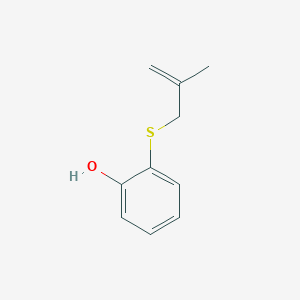
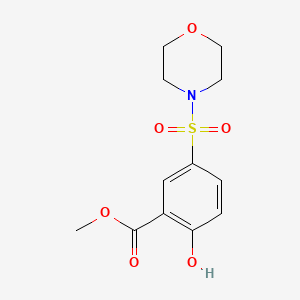
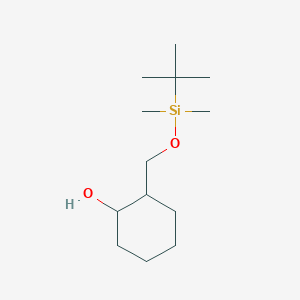
![1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol](/img/structure/B8664148.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8664150.png)

